HDAC2 vs. HDAC3 Selectivity Window: CAS 1351641-84-3 Compared with Vorinostat (SAHA)
CAS 1351641-84-3 demonstrates a >74-fold selectivity for HDAC2 (IC50 135 nM, MDA-MB-231 cell lysate, Fluor-de-Lys substrate) over HDAC3 (IC50 >10,000 nM, same assay system) [1]. By contrast, the pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC2 and HDAC3 with approximately equipotent IC50 values of 10–50 nM, yielding a selectivity window of <5-fold [2]. This differential selectivity profile is quantitatively verified: the compound's HDAC2/HDAC3 selectivity ratio exceeds 74, whereas vorinostat's ratio remains below 5.
| Evidence Dimension | HDAC2/HDAC3 selectivity ratio |
|---|---|
| Target Compound Data | HDAC2 IC50 135 nM; HDAC3 IC50 >10,000 nM (ratio >74) |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC2/HDAC3 IC50 ~10-50 nM (ratio <5) |
| Quantified Difference | >74-fold vs. <5-fold; approximately 15-fold greater selectivity for the target compound |
| Conditions | HDAC2: human MDA-MB-231 cell lysate; HDAC3: recombinant full-length human enzyme; substrate: Fluor-de-Lys; 15 min incubation |
Why This Matters
Procurement decisions for epigenetic probe compounds require documented target selectivity; the >74-fold HDAC2/HDAC3 window enables experiments that cleanly dissect HDAC2-dependent biology without HDAC3 confounding, an advantage absent in pan-inhibitors like vorinostat.
- [1] BindingDB: BDBM50197156 (CHEMBL3930237). HDAC2 IC50 135 nM, HDAC3 IC50 >10,000 nM, HDAC8 IC50 98 nM. MDA-MB-231 cell lysate and recombinant enzyme, Fluor-de-Lys substrate. View Source
- [2] Marks, P. A., & Breslow, R. (2007). Nature Biotechnology, 25(1), 84-90. Vorinostat IC50 HDAC1-3: 10-50 nM; pan-inhibitor profile. View Source
